molecular formula C10H14N2O3S B6080212 ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate

ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate

Cat. No. B6080212
M. Wt: 242.30 g/mol
InChI Key: MZGFVZUVKKYEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is synthesized using a multi-step process that involves the reaction of various chemical reagents.

Mechanism of Action

The mechanism of action of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is not well understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate can prevent the growth and replication of cancer cells.
Biochemical and Physiological Effects:
Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against herpes simplex virus type 1. Additionally, it has been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been shown to have biological activity against cancer cells and herpes simplex virus type 1. However, one limitation of using Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is that its mechanism of action is not well understood. Additionally, further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research and development of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate. Firstly, further studies are needed to determine its mechanism of action and biological activity. Additionally, it may be possible to modify the structure of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate to improve its efficacy and reduce its toxicity. Finally, it may be possible to develop new compounds based on Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate that have improved biological activity and selectivity.
Conclusion:
Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is a compound with potential applications in scientific research. It is synthesized using a multi-step process and has been shown to have biological activity against cancer cells and herpes simplex virus type 1. However, further studies are needed to determine its mechanism of action and safety and efficacy in vivo. There are several future directions for the research and development of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate, including the development of new compounds based on its structure.

Synthesis Methods

The synthesis of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate involves several steps. Firstly, 2,4-dichloro-5-methylpyrimidine is reacted with potassium thioacetate to produce 2-(methylthio)-4,5-dichloropyrimidine. This intermediate compound is then reacted with ethyl acetate and potassium carbonate to produce Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate. The final product is obtained by purification using column chromatography.

Scientific Research Applications

Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate has potential applications in scientific research. It can be used as a precursor for the synthesis of other compounds that have biological activity. For example, it can be used to synthesize 4-hydroxy-6-methyl-2-(methylthio)pyrimidine, which has been shown to have antiviral activity against herpes simplex virus type 1. Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate can also be used as a starting material for the synthesis of inhibitors of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA.

properties

IUPAC Name

ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-15-8(13)5-7-6(2)11-10(16-3)12-9(7)14/h4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGFVZUVKKYEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate

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